![molecular formula C18H15NO2 B14415789 4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole CAS No. 82238-43-5](/img/structure/B14415789.png)
4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with diphenyl groups at the 4 and 5 positions and a prop-2-en-1-yloxy group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylacetonitrile with an appropriate aldehyde in the presence of a base to form the oxazole ring. The prop-2-en-1-yloxy group can be introduced through an etherification reaction using prop-2-en-1-ol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-en-1-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler oxazole compounds.
Aplicaciones Científicas De Investigación
4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxazole derivatives have shown promise.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diphenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-oxazole: Similar structure but with a prop-2-yn-1-yloxy group instead of prop-2-en-1-yloxy.
4,5-Diphenyl-2-[(prop-2-en-1-yl)thio]-1,3-oxazole: Similar structure but with a prop-2-en-1-ylthio group instead of prop-2-en-1-yloxy.
Uniqueness
4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-en-1-yloxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
82238-43-5 |
|---|---|
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
4,5-diphenyl-2-prop-2-enoxy-1,3-oxazole |
InChI |
InChI=1S/C18H15NO2/c1-2-13-20-18-19-16(14-9-5-3-6-10-14)17(21-18)15-11-7-4-8-12-15/h2-12H,1,13H2 |
Clave InChI |
SJAIJOZCVHMIOQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


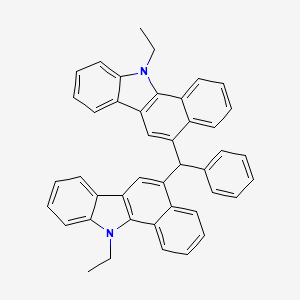
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
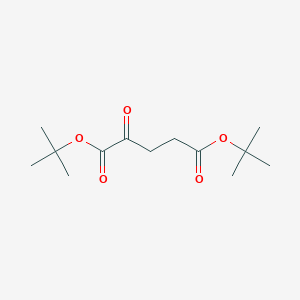
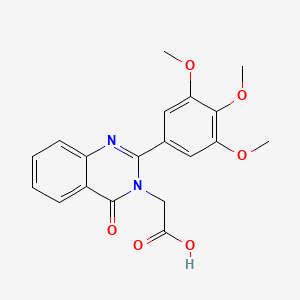
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
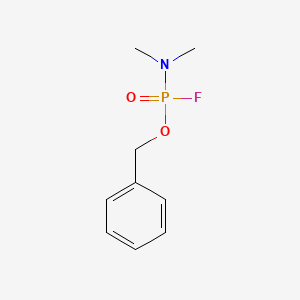



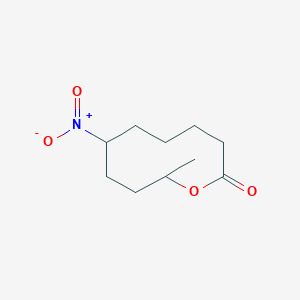
![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/structure/B14415772.png)
![5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14415780.png)
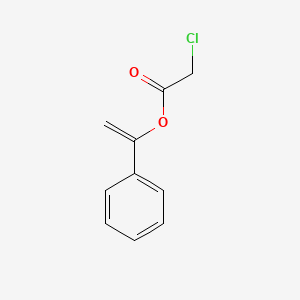
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
